β1-Adrenergic Receptor Antagonist Activity: Morpholine vs. Isopropylamine Substituent
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride exhibits a β1-adrenergic receptor antagonist Ki of 114 nM, placing it in the moderate potency range among beta-blockers [1]. In contrast, the closely related allylphenoxy analog alprenolol (isopropylamine substituent) binds β1 with a Kd of 15 nM (7.6-fold higher affinity), while the β1-selective clinical agent metoprolol shows Ki values ranging from 47–102 nM . The non-selective beta-blocker propranolol demonstrates a substantially higher β1 affinity with Ki = 1.8 nM (63-fold greater than the target compound) . These quantitative differences demonstrate that morpholine substitution yields a distinct β1 affinity profile that is neither matched by the more potent alprenolol nor the similarly potent metoprolol.
| Evidence Dimension | β1-adrenergic receptor binding affinity (Ki/Kd) |
|---|---|
| Target Compound Data | Ki = 114 nM |
| Comparator Or Baseline | Alprenolol: Kd = 15 nM; Metoprolol: Ki = 47–102 nM; Propranolol: Ki = 1.8 nM |
| Quantified Difference | Alprenolol: 7.6-fold higher affinity; Propranolol: 63-fold higher affinity |
| Conditions | Human β1-adrenergic receptor expressed in CHOK1 cells (target compound); human β1-adrenergic receptor binding assays (comparators) |
Why This Matters
The intermediate β1 affinity avoids both the confounding off-target effects of high-potency non-selective agents and the insufficient receptor blockade of weak partial agonists, enabling precise dose-response studies.
- [1] BindingDB. BDBM50318978: Antagonist activity at human adrenergic beta-1 receptor expressed in CHOK1 cells assessed as inhibition of cAMP accumulation by HTRF assay. Ki = 114 nM. View Source
